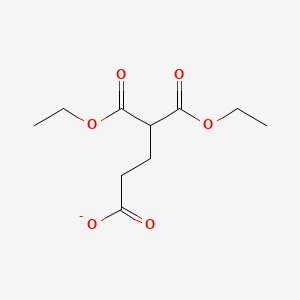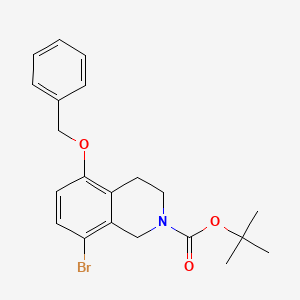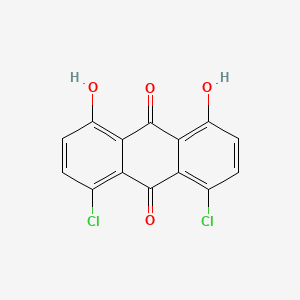
1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H6Cl2O4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms and two hydroxyl groups. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione typically involves the chlorination of 1,8-dihydroxyanthraquinone. The reaction is carried out in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkylamines or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylamino or thiol-substituted derivatives
Applications De Recherche Scientifique
1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also generates reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis. The molecular targets include DNA and various enzymes involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Dihydroxyanthraquinone (Dantron): Known for its use as a laxative.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in dye manufacturing.
1,5-Dihydroxyanthraquinone (Anthrarufin): Studied for its biological activities.
Uniqueness
1,8-Dichloro-4,5-dihydroxyanthracene-9,10-dione is unique due to the presence of both chlorine and hydroxyl groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
66227-51-8 |
|---|---|
Formule moléculaire |
C14H6Cl2O4 |
Poids moléculaire |
309.1 g/mol |
Nom IUPAC |
1,8-dichloro-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H |
Clé InChI |
FMYVSOYHWYHDAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


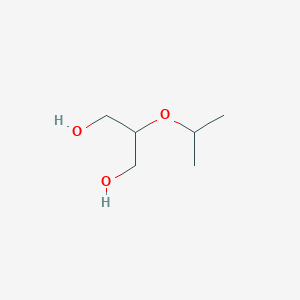
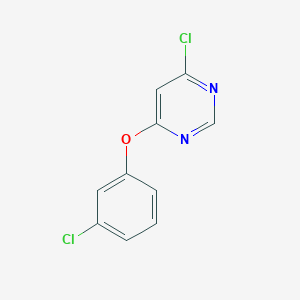
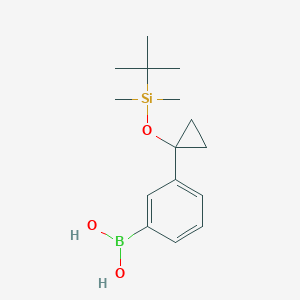
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)

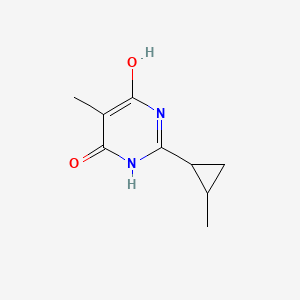
methanone](/img/structure/B13982809.png)


